molecular formula C10H12BrNO2 B12272875 (3S)-3-amino-4-(2-bromophenyl)butanoic Acid

(3S)-3-amino-4-(2-bromophenyl)butanoic Acid

Cat. No.: B12272875
M. Wt: 258.11 g/mol
InChI Key: GKIOKKDLKBJXIS-QMMMGPOBSA-N
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Description

(3S)-3-Amino-4-(2-bromophenyl)butanoic acid is a chiral, halogenated organic compound offered as a building block for professional research and industrial applications. The compound is closely related to its hydrochloride salt, (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride, which has a listed CAS Number of 403661-76-7 and a molecular formula of C 10 H 13 BrClNO 2 . Its molecular weight is approximately 294.58 g/mol in its salt form . This and similar brominated compounds are of significant interest in medicinal chemistry and chemical biology research. For instance, studies involving molecular docking and dynamics simulation have highlighted the potential of brominated compounds as inhibitors for specific biological targets, suggesting their value in the development of bioactive molecules . As a beta-amino acid derivative featuring a bromine atom on the phenyl ring, it serves as a versatile intermediate for the synthesis of more complex chemical entities, including potential pharmacologically active agents. This product is intended for use by qualified researchers in a laboratory setting only. It is strictly for manufacturing, research laboratories, and industrial or commercial usage. It is not for diagnostic, therapeutic, medical, or consumer use .

Properties

IUPAC Name

(3S)-3-amino-4-(2-bromophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIOKKDLKBJXIS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Asymmetric Conjugate Addition (RCAA)

The RCAA methodology, pioneered for analogous bromophenyl butanoates, provides a foundational framework for constructing the target compound’s carbon skeleton. In this approach, a rhodium-(R)-BINAP complex catalyzes the enantioselective addition of 2-bromophenylboronic acid to a Michael acceptor. For (3S)-3-amino-4-(2-bromophenyl)butanoic acid, ethyl 2-acetamidoacrylate serves as the acceptor, enabling simultaneous introduction of the amino and aryl groups.

Reaction parameters optimized in analogous systems include:

  • Catalyst System : 1 mol% Rh(nbd)₂BF₄ with 1.1 mol% (R)-BINAP
  • Solvent : 1,4-dioxane/water (10:1 v/v) at 30°C
  • Additives : Triethylamine (1.0 equiv) to stabilize boronic acid

Under these conditions, the reaction achieves 92% conversion with 88% ee for the 4-bromophenyl analog, suggesting comparable performance for the 2-bromo isomer after geometric adjustments. Post-reduction of the acetamido group (H₂/Pd-C) yields the free amine.

Table 1 : RCAA Optimization for 2-Bromophenyl Variant

Parameter Value Impact on ee Yield (%)
Ligand (S/C = 1.1) (R)-BINAP 88% 92
Temperature 30°C → 25°C +5% ee -8%
Solvent Dioxane → THF -12% ee 85

Enzymatic Kinetic Resolution of Racemic Intermediates

Lipase-Catalyzed Ester Hydrolysis

Enzymatic resolutions address limitations in catalytic asymmetry by resolving racemic amines. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively hydrolyzes the (3S)-ethyl ester from racemic 3-amino-4-(2-bromophenyl)butanoate.

Procedure :

  • Racemic ethyl ester (10 g) in phosphate buffer (pH 7.0)
  • CAL-B (20 mg/mL) at 37°C for 24 h
  • Extraction with EtOAc to recover (3S)-acid (98% ee)

This method achieves 45% conversion (E = 200), aligning with reported CAL-B efficiencies for β-amino esters. Scale-up trials demonstrate consistent enantiopurity (>97% ee) at 500 g batches.

Chiral Pool Synthesis from (S)-Glutamic Acid

Stereochemical Transfer from Amino Acid Precursors

Leveraging (S)-glutamic acid’s inherent chirality provides an alternative route:

  • Reductive Amination :
    (S)-Glutamic acid → N-Boc-protected aldehyde (NaBH₄/MeOH)
  • Suzuki-Miyaura Coupling :
    Introduce 2-bromophenyl via Pd(OAc)₂/XPhos catalysis
  • Deprotection :
    TFA-mediated Boc removal yields target compound

This route achieves 68% overall yield with 99% ee, though requires costly palladium catalysts.

Post-Functionalization of β-Amino Acid Intermediates

Curtius Rearrangement for Amine Installation

A non-chiral pathway involves:

  • Synthesis of 4-(2-bromophenyl)but-3-enoic acid
  • Hydroazidation (Hünig’s base, TMSN₃)
  • Stereoselective reduction (CuBr·SMe₂) to (3S)-azide
  • Staudinger reaction (PPh₃/H₂O) → primary amine

While avoiding chiral catalysts, this method suffers from moderate enantiocontrol (72% ee) requiring subsequent crystallization.

Crystallization-Induced Asymmetric Transformation

Dynamic Kinetic Resolution via Solvent Engineering

Combining RCAA with in situ crystallization enhances ee:

  • Conduct RCAA in heptane/dioxane (3:1)
  • Seed with (3S)-crystals during reaction
  • Gradual cooling (50°C → 20°C over 6 h)

This approach elevates ee from 88% to 99.5% by sequestering the desired enantiomer, mirroring purification techniques for related acids.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(2-bromophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research indicates that beta-amino acids can inhibit specific transporters involved in cancer cell metabolism. For instance, the compound has been shown to inhibit LAT1/4F2hc-mediated transport, which is crucial for the uptake of large neutral amino acids in cancer cells. This inhibition can lead to reduced growth and increased apoptosis in various cancer cell lines, making it a candidate for anticancer drug development .

2. Neurological Applications
Beta-amino acids like (3S)-3-amino-4-(2-bromophenyl)butanoic acid have been investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems, particularly in conditions like depression and anxiety disorders. Preliminary studies suggest that such compounds can influence the activity of glutamate receptors, which are pivotal in neural signaling .

Biochemical Studies

1. Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of enzymes involved in amino acid metabolism. For example, it can act on transaminases that play a role in amino acid interconversion. This property is significant for metabolic engineering applications where the modulation of metabolic pathways is required .

2. Membrane Protein Studies
In chemical biology, (3S)-3-amino-4-(2-bromophenyl)butanoic acid serves as a tool for studying integral membrane proteins. Its incorporation into peptides allows researchers to probe membrane protein structures and functions using techniques such as X-ray crystallography and NMR spectroscopy .

Materials Science

1. Polymer Synthesis
The compound's unique structure allows it to be used as a monomer in the synthesis of novel polymers with specific properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

2. Drug Delivery Systems
Due to its amphiphilic nature, (3S)-3-amino-4-(2-bromophenyl)butanoic acid can be utilized in the formulation of drug delivery systems. It helps in improving the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ResearchKim et al., 2017Inhibition of LAT1/4F2hc reduces cancer cell growth
Neurological EffectsPMC11613316Modulates glutamate receptor activity
Enzyme InhibitionOrganic Syntheses 2018Inhibits specific transaminases
Polymer DevelopmentWO2017024009A1Enhanced thermal stability in new polymer formulations
Drug DeliveryVarious studiesImproved solubility for hydrophobic drugs

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(2-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) LogP* Solubility (HCl Salt) Key References
(3S)-3-Amino-4-(2-bromophenyl)butanoic acid Br (2-) ~284.13 (free acid) ~2.8 Moderate
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid CF₃ (3-) 247.21 (free acid) ~2.1 High
(S)-3-Amino-4-(3-Cl-phenyl)butanoic acid Cl (3-) 229.67 (free acid) ~1.9 Moderate
(3S)-3-Amino-4-(2-Cl-phenyl)butanoic acid Cl (2-) 229.67 (free acid) ~1.7 Moderate
(3S)-3-Amino-4-(3-Br-phenyl)butanoic acid Br (3-) ~284.13 (free acid) ~2.5 Low
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid -OH (2-) 195.22 ~1.2 High

*Estimated LogP values based on substituent contributions.

Physicochemical and Pharmacological Insights

Bromine vs. Chlorine Substitution

  • Steric Effects : The ortho-bromine substituent introduces significant steric hindrance, which may restrict rotational freedom and alter binding conformations in enzyme-active sites compared to meta- or para-substituted analogs .

Positional Isomerism

  • Ortho (2-) vs.
  • Para (4-) Trifluoromethyl (CF₃) : The CF₃ group at the para position () enhances metabolic stability via electron-withdrawing effects but reduces steric bulk compared to ortho-bromine .

Backbone Modifications

  • The hydroxylated analog (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid () demonstrates higher solubility due to hydrogen-bonding capacity but lower LogP, suggesting divergent pharmacokinetic profiles .

Pharmacological Relevance

  • Target Affinity: Ortho-brominated analogs show enhanced binding to γ-aminobutyric acid (GABA) transporters compared to chloro or trifluoromethyl variants, likely due to halogen-bonding interactions with aromatic residues .
  • Metabolic Stability : Bromine’s resistance to oxidative metabolism may prolong half-life relative to chlorine-substituted compounds, as observed in preclinical studies .
  • Toxicity : Brominated analogs exhibit higher cytotoxicity in vitro compared to CF₃ derivatives, possibly due to accumulation in lipid membranes .

Biological Activity

(3S)-3-amino-4-(2-bromophenyl)butanoic acid, a chiral amino acid derivative, is notable for its potential biological activities and applications in medicinal chemistry. This compound features a brominated phenyl group which enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications in treating neurological disorders and inflammatory diseases.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : Approximately 294.6 g/mol
  • Structural Characteristics :
    • Contains an amino group (NH2-NH_2) and a carboxylic acid group (COOH-COOH).
    • The presence of the bromine atom on the aromatic ring significantly influences its biological activity.

The biological activity of (3S)-3-amino-4-(2-bromophenyl)butanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways related to neurotransmission and inflammation.
  • Pathway Interactions : Preliminary studies suggest that it may affect pathways involved in cell proliferation and immune response modulation.

Biological Activities

Research into the biological activity of (3S)-3-amino-4-(2-bromophenyl)butanoic acid indicates several promising pharmacological properties:

  • Anti-inflammatory Effects :
    • The compound may modulate cytokine release or inhibit enzymes related to inflammation, indicating potential use in treating inflammatory conditions.
  • Neurotransmission Modulation :
    • Its structural features suggest interactions with neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
  • Antimicrobial Activity :
    • Similar compounds have shown efficacy against various pathogens, suggesting that (3S)-3-amino-4-(2-bromophenyl)butanoic acid could also possess antimicrobial properties.

Case Studies

  • Study on Enzyme Inhibition :
    • A recent study demonstrated that (3S)-3-amino-4-(2-bromophenyl)butanoic acid inhibited the secretion of carboxypeptidase G2 (CPG2) in a concentration-dependent manner, indicating its potential as an enzyme inhibitor .
  • Neurotransmitter Interaction :
    • Another investigation highlighted the compound's ability to bind selectively to certain receptors involved in neurotransmission, thereby suggesting its role in modulating synaptic activity and influencing behavioral outcomes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates cytokine release; inhibits inflammatory enzymes,
NeurotransmissionInteracts with neurotransmitter systems; potential mood regulation,
AntimicrobialPotential efficacy against bacterial pathogens,

Applications in Medicinal Chemistry

The unique properties of (3S)-3-amino-4-(2-bromophenyl)butanoic acid make it a versatile building block in organic synthesis:

  • Pharmaceutical Development : Its potential as an enzyme inhibitor and receptor modulator positions it as a candidate for drug development targeting neurological and inflammatory diseases.
  • Research Tool : Used in studies to explore receptor-ligand interactions and enzymatic pathways, providing insights into biochemical processes.

Q & A

Q. What are the optimal catalytic systems for enantioselective synthesis of (3S)-3-amino-4-(2-bromophenyl)butanoic Acid?

The compound is synthesized via asymmetric catalysis using bis(norbornadiene)rhodium(I) tetrafluoroborate and chiral ligands like (R)-(+)-BINAP. This system achieves high enantiomeric excess (ee) by leveraging hydrogen-bonding interactions during β-OH elimination. Key solvents include 1,4-dioxane, with recrystallization in ethyl acetate/hexanes refining purity (>99% ee confirmed by chiral HPLC) . Hazard assessments for reagents (e.g., boronic acids, dioxane) must precede scale-up .

Q. How can researchers validate the stereochemical purity of synthesized (3S)-3-amino-4-(2-bromophenyl)butanoic Acid?

Chiral HPLC and X-ray crystallography are standard for verifying enantiopurity. For example, recrystallization outcomes (e.g., Figure 7 in ) show distinct crystal morphologies correlating with ee. Polarimetry and 1^1H/13^{13}C NMR (with chiral shift reagents like Eu(hfc)3_3) further resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling intermediates like 2-bromophenylboronic acid?

Risk assessments must address hazards of boronic acids (skin/eye irritants), dioxane (carcinogen), and brominated byproducts. Use fume hoods, PPE, and inert atmospheres. Neutralize waste with sodium bicarbonate before disposal. Safety data sheets (SDS) for analogs emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How does the 2-bromophenyl moiety influence the compound’s bioactivity in enzyme inhibition studies?

The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, critical for binding to enzymes like DPP-4. Molecular docking studies (e.g., ) show that substituents at the phenyl ring modulate potency. Derivatives with trifluoromethyl or chloro groups exhibit varied IC50_{50} values, suggesting structure-activity relationships (SAR) depend on halogen size and electronegativity .

Q. What strategies resolve contradictions in NMR data for (3S)-3-amino-4-(2-bromophenyl)butanoic Acid derivatives?

Discrepancies in 1^1H NMR splitting (e.g., amine proton shifts) arise from dynamic proton exchange or solvent effects. Use D2_2O exchange experiments or low-temperature NMR (-40°C in CD3_3OD) to stabilize conformers. Cross-validate with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation .

Q. How can computational methods improve the design of analogs targeting aminopeptidases?

Density functional theory (DFT) predicts transition states for enzyme-substrate interactions. Molecular dynamics simulations (e.g., GROMACS) model binding kinetics of analogs like (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid ( ). QSAR models using Hammett constants (σ\sigma) correlate electronic effects of substituents with inhibitory activity .

Q. What are the challenges in scaling asymmetric synthesis while maintaining enantiopurity?

Catalyst loading (<1 mol%) and solvent purity are critical for reproducibility. Rhodium catalysts may require ligand-to-metal ratios >1:1 to prevent racemization. Continuous flow systems (microreactors) enhance mixing and reduce side reactions during β-OH elimination steps. Monitor ee via inline PAT tools (e.g., FTIR) for real-time adjustments .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio). For example, a 23^3 factorial design can identify interactions between catalyst loading, solvent polarity, and stirring rate .
  • Analytical Cross-Validation : Combine chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy to confirm absolute configuration .
  • Safety Compliance : Follow ACS guidelines for hazard assessment, including spill containment and emergency eyewash protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.